2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide
Overview
Description
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound with a unique structure that includes a chloro group, a hydroxy group, a morpholine ring, and a sulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Chlorination: Introduction of the chloro group to the benzene ring.
Sulfonylation: Addition of the sulfonyl group to the benzene ring.
Morpholine Ring Formation: Incorporation of the morpholine ring through nucleophilic substitution.
Hydroxylation: Introduction of the hydroxy group to the propan-2-yl moiety.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would result in an amine derivative.
Scientific Research Applications
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide
Uniqueness
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine ring and sulfonylbenzamide moiety, which confer specific chemical properties and biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-15(2,10-19)17-14(20)12-9-11(3-4-13(12)16)24(21,22)18-5-7-23-8-6-18/h3-4,9,19H,5-8,10H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKULHMXEPJSSSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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